molecular formula C10H12N2O4S B12915975 3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl- CAS No. 116943-68-1

3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl-

Cat. No.: B12915975
CAS No.: 116943-68-1
M. Wt: 256.28 g/mol
InChI Key: KWKMEICIKYGAFM-UHFFFAOYSA-N
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Description

3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl- is a chemical compound with the molecular formula C4H8N2O4S It is known for its unique structure, which includes an oxazolidine ring fused with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl- typically involves the reaction of methylamine with an appropriate oxazolidine derivative. One common method includes the reaction of methylamine with 2-oxooxazolidine-3-sulfonic acid methylamide under controlled conditions . The reaction is usually carried out in a polar solvent, such as methanol, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and economically viable processes. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-sulfonyl-2-aryloxoacetamides.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl- involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl- stands out due to its unique combination of an oxazolidine ring and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

116943-68-1

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

N-methyl-2-oxo-N-phenyl-1,3-oxazolidine-3-sulfonamide

InChI

InChI=1S/C10H12N2O4S/c1-11(9-5-3-2-4-6-9)17(14,15)12-7-8-16-10(12)13/h2-6H,7-8H2,1H3

InChI Key

KWKMEICIKYGAFM-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)N2CCOC2=O

Origin of Product

United States

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